molecular formula C19H31Br B1142376 (4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene CAS No. 117567-53-0

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene

Cat. No.: B1142376
CAS No.: 117567-53-0
M. Wt: 339.35344
InChI Key:
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Description

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene is a synthetic organic compound characterized by its bromine atom attached to a long carbon chain with multiple double bonds. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene typically involves the bromination of a precursor compound with a similar carbon chain structure. The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The multiple double bonds in the carbon chain can participate in addition reactions with various reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

    Addition Reactions: Reagents such as hydrogen, halogens, and hydrogen halides are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted alkenes, while addition reactions can produce saturated or partially saturated compounds.

Scientific Research Applications

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene involves its interaction with molecular targets through its bromine atom and multiple double bonds. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound’s reactivity allows it to participate in a range of chemical pathways, influencing its behavior and effects.

Comparison with Similar Compounds

Similar Compounds

    (4E,7E,10E,13E)-Hexadeca-4,7,10,13-tetraenoic acid: A similar compound with a shorter carbon chain and carboxylic acid group.

    (4E,7E,10Z,13E,16E,19E)-Docosa-4,7,10,13,16,19-hexaenoic acid: A compound with additional double bonds and a longer carbon chain.

Uniqueness

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene is unique due to its specific bromine substitution and the arrangement of its double bonds. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(4E,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJOMAVHOLGUBD-CGRWFSSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: Radiolabeled molecules, like the 1-[11C]polyhomoallylic fatty acids described in the paper, are valuable tools in research because they allow scientists to track the fate and distribution of these molecules within a biological system. This is particularly useful for studying fatty acid metabolism, transport, and incorporation into cell membranes. The short half-life of the carbon-11 isotope (around 20 minutes) makes these compounds suitable for positron emission tomography (PET) imaging, a technique that can visualize and quantify biological processes in living organisms. []

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